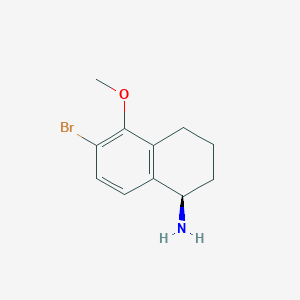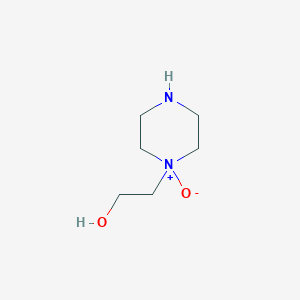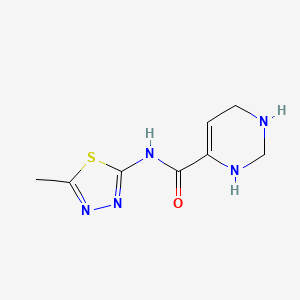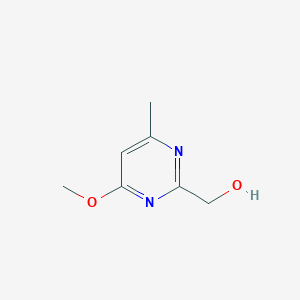
1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring with an ethyl group at the first position and a hydrazinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with hydrazine and a suitable carbonyl compound to form the imidazole ring. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized imidazoles.
Substitution: The ethyl and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the imidazole ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
1-Ethyl-4,5-dihydro-1H-imidazole: Lacks the hydrazinyl group, resulting in different reactivity and applications.
2-Hydrazinyl-4,5-dihydro-1H-imidazole:
Uniqueness: 1-Ethyl-2-hydrazinyl-4,5-dihydro-1H-imidazole is unique due to the presence of both ethyl and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H12N4 |
|---|---|
Molecular Weight |
128.18 g/mol |
IUPAC Name |
(1-ethyl-4,5-dihydroimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H12N4/c1-2-9-4-3-7-5(9)8-6/h2-4,6H2,1H3,(H,7,8) |
InChI Key |
MLQKBWUDXBOMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)







